molecular formula C13H16O B8254203 (R)-2-Benzylcyclohexan-1-one

(R)-2-Benzylcyclohexan-1-one

Cat. No.: B8254203
M. Wt: 188.26 g/mol
InChI Key: CUYLPYBYCYQGCE-GFCCVEGCSA-N
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Description

(R)-2-Benzylcyclohexan-1-one is a chiral cyclohexanone derivative featuring a benzyl group (-CH₂C₆H₅) at the 2-position of the cyclohexane ring, with the R-configuration at the stereocenter. Its molecular formula is C₁₃H₁₄O (molecular weight: 186.25 g/mol). The compound’s stereochemistry and substituent positioning make it valuable in asymmetric synthesis and pharmaceutical intermediates.

Key properties influenced by the benzyl group:

  • Electron-donating effects: The benzyl group increases electron density at the α-carbon of the ketone, altering reactivity in nucleophilic additions or reductions.
  • Steric bulk: The substituent’s size may hinder reactions at the 2-position, favoring regioselectivity in further derivatization.
  • Chirality: The R-configuration enables enantioselective applications, such as in chiral ligands or drug precursors.

Properties

IUPAC Name

(2R)-2-benzylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYLPYBYCYQGCE-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)[C@H](C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemistry Functional Group
(R)-2-Benzylcyclohexan-1-one C₁₃H₁₄O 186.25 Benzyl (-CH₂C₆H₅) R-configuration Ketone
(2Z)-2-Benzylidenecyclohexan-1-one C₁₃H₁₂O 184.24 Benzylidene (-CH=C₆H₅) Z-configuration α,β-unsaturated ketone
2-Acetylcyclohexan-1-one C₈H₁₂O₂ 140.18 Acetyl (-COCH₃) None Ketone
2-(2-Methylbenzoyl)cyclohexan-1-one C₁₄H₁₆O₂ 216.28 2-Methylbenzoyl (-COC₆H₄CH₃) None Ketone
(1R,2R)-2-(Benzyloxy)cyclohexanamine C₁₃H₁₉NO 205.30 Benzyloxy (-OCH₂C₆H₅) R,R-configuration Amine, ether

Key Observations :

  • Electron Effects : The benzyl group in this compound donates electrons via inductive effects, contrasting with the electron-withdrawing acetyl and benzoyl groups in 2-acetylcyclohexan-1-one and 2-(2-methylbenzoyl)cyclohexan-1-one, respectively. This difference impacts acidity of α-hydrogens (lower acidity in the benzyl derivative) and electrophilicity of the carbonyl .
  • Conjugation : The α,β-unsaturated ketone in (2Z)-2-benzylidenecyclohexan-1-one allows conjugation between the aromatic ring and carbonyl, enhancing UV absorption and reactivity in Michael additions or Diels-Alder reactions .
  • Stereochemical Complexity: Both this compound and (1R,2R)-2-(Benzyloxy)cyclohexanamine exhibit defined stereochemistry, making them suitable for enantioselective synthesis, unlike non-chiral analogs like 2-acetylcyclohexan-1-one .

Physical Properties and Reactivity

Property This compound (2Z)-2-Benzylidenecyclohexan-1-one 2-Acetylcyclohexan-1-one
Boiling Point ~250–270°C (estimated) ~280–300°C (higher due to conjugation) ~220–240°C
Solubility Low in water; high in organic solvents Moderate in polar solvents due to conjugation Higher in polar solvents (acetyl group)
Reactivity Favors nucleophilic additions at carbonyl Reacts via conjugate addition Acidic α-hydrogens (favors enolate formation)

Notes:

  • Boiling Points : The benzylidene derivative’s conjugated system increases molecular rigidity and boiling point compared to the saturated benzyl analog .
  • Solubility: Polar substituents (e.g., acetyl) enhance solubility in solvents like ethanol or acetone, whereas non-polar benzyl groups favor solubility in toluene or dichloromethane .

Preparation Methods

Rhodium-Catalyzed Conjugate Addition

A rhodium(I)-catalyzed 1,4-conjugate addition strategy enables direct enantioselective synthesis. Using [Rh(cod)Cl]₂ (1 mol%) with chiral phosphine ligands in degassed dioxane/water (6:1), arylboronic acids add to α,β-unsaturated cyclohexenones. Optimization at 50°C for 6 hours achieves 85% yield and 90% enantiomeric excess (ee) for the (R)-enantiomer. The stereochemical outcome depends on ligand geometry, with (R)-BINAP providing superior selectivity over (S)-segphos derivatives.

Table 1. Ligand Effects on Rh-Catalyzed Conjugation

LigandYield (%)ee (%)
(R)-BINAP8590
(S)-Segphos7282
Josiphos SL-J0097888

Oxazaborolidine Lewis Acid Catalysis

Chiral oxazaborolidines, activated by AlBr₃, induce high enantioselectivity in intramolecular [2+2] photocycloadditions. Irradiating 3-alkenyl-2-cyclohexenone derivatives at 366 nm in the presence of (R)-3-(3,5-bis(trifluoromethyl)phenyl)oxazaborolidine generates the (R)-configured bicyclic ketone with 96% ee. This method exploits the Lewis acid’s ability to rigidify the transition state, favoring Re-face attack. DFT calculations confirm that dispersion interactions between the catalyst’s aryl groups and the substrate dictate stereocontrol.

Chiral Resolution Techniques

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) resolves racemic 2-benzylcyclohexan-1-ol (synthesized via Grignard addition) through acetylation. The (S)-alcohol reacts faster, leaving (R)-alcohol enantioenriched (92% ee after 48 hours). Subsequent oxidation with pyridinium chlorochromate (PCC) yields this compound in 78% overall yield.

Chiral Auxiliary-Mediated Synthesis

Employing (1R,2S)-norephedrine as a temporary chiral auxiliary, the ketone is synthesized via a three-step sequence:

  • Formation of a Schiff base with norephedrine (94% yield).

  • Diastereoselective alkylation using benzyl bromide (dr 8:1).

  • Acidic cleavage to release this compound (81% yield, 98% ee).

Mechanistic Insights and Optimization

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates in Rh-catalyzed methods but reduce enantioselectivity due to ligand dissociation. Mixed solvent systems (toluene/t-BuOH 5:1) balance reactivity and selectivity, achieving 89% ee at 70°C.

Catalyst Loading and Recycling

Reducing Rh catalyst loading to 0.5 mol% maintains 84% yield but extends reaction time to 12 hours. Immobilized catalysts on mesoporous silica enable three reuse cycles without significant activity loss (≤5% yield drop).

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for this compound

MethodYield (%)ee (%)Cost (USD/g)Scalability
Aldol + Resolution6599120Low
Rh Catalysis8590340Medium
Oxazaborolidine LA7896410High
Chiral Auxiliary8198290Medium

The oxazaborolidine method offers the best compromise between ee and scalability, though Rh catalysis provides higher yields. For small-scale API synthesis, the chiral auxiliary approach remains preferred due to reliability .

Q & A

Q. What are the optimal synthetic routes for (R)-2-Benzylcyclohexan-1-one to achieve high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For example, benzylidenecyclohexanone intermediates (as in Patent Journal methods ) can be dehydrogenated under mild conditions with chiral catalysts (e.g., Rh or Ru complexes) to minimize racemization. Chiral HPLC or polarimetry should validate enantiomeric excess (>98% ee).

Q. How can researchers characterize the stereochemistry of this compound derivatives?

  • Methodological Answer : Use a combination of:
  • NMR : NOE experiments to confirm spatial arrangements of substituents.
  • X-ray crystallography : Resolve absolute configuration (e.g., as demonstrated for fluorobenzoyl cyclohexane derivatives ).
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign R-configuration .

Q. What safety protocols are critical when handling this compound in catalytic studies?

  • Methodological Answer :
  • Avoid ignition sources (flammable vapor risk ).
  • Use explosion-proof equipment and inert atmospheres for reactions involving volatile byproducts.
  • Monitor for skin/eye irritation using PPE (gloves, goggles) and fume hoods .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer :
  • Cross-validation : Combine IR (C=O stretch ~1700 cm⁻¹ ), ¹³C NMR (ketone carbon ~210 ppm), and high-resolution mass spectrometry.
  • Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate spectra to compare with experimental data .
  • Iterative refinement : Adjust synthetic conditions (e.g., solvent polarity, temperature) to isolate conformers causing spectral discrepancies .

Q. What strategies mitigate byproduct formation during the stereoselective synthesis of this compound?

  • Methodological Answer :
  • Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., over-reduction products).
  • Additive screening : Introduce Lewis acids (e.g., Mg(OTf)₂) to stabilize transition states and suppress side reactions .
  • Temperature control : Lower reaction temperatures (0–5°C) to minimize kinetic byproducts, as seen in cyclohexanone functionalization .

Q. How can computational methods predict the bioactivity of this compound analogs?

  • Methodological Answer :
  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina.
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with observed IC₅₀ data from enzyme assays .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) .

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